2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one

CNS penetration cholinesterase inhibition Alzheimer's disease

2,3-Dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one (CAS 197965-28-9) is a synthetic polycyclic coumarin derivative with a fully saturated cyclohexene-fused benzo[c]chromen-6-one core bearing a catechol-like 2,3-dihydroxy substitution pattern. It belongs to the 7,8,9,10-tetrahydro-benzo[c]chromen-6-one subclass, a scaffold specifically designed to enhance CNS penetration relative to the fully aromatic urolithin series.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 197965-28-9
Cat. No. B3034621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one
CAS197965-28-9
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)O)O
InChIInChI=1S/C13H12O4/c14-10-5-9-7-3-1-2-4-8(7)13(16)17-12(9)6-11(10)15/h5-6,14-15H,1-4H2
InChIKeyBYWQENRDUAFAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one (CAS 197965-28-9): Tetrahydro-Urolithin Scaffold for Steroid Sulfatase and Cholinesterase Inhibitor Development


2,3-Dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one (CAS 197965-28-9) is a synthetic polycyclic coumarin derivative with a fully saturated cyclohexene-fused benzo[c]chromen-6-one core bearing a catechol-like 2,3-dihydroxy substitution pattern [1]. It belongs to the 7,8,9,10-tetrahydro-benzo[c]chromen-6-one subclass, a scaffold specifically designed to enhance CNS penetration relative to the fully aromatic urolithin series [2]. The compound serves as a key hydroxylated intermediate in the synthesis of phosphate and thiophosphate tricyclic coumarin-based steroid sulfatase (STS) inhibitors under investigation for hormone-dependent breast cancer [3]. Commercially available at ≥95% purity from multiple reputable suppliers, this compound is intended exclusively for non-human research use in medicinal chemistry, enzyme inhibition profiling, and fluorescent sensor development .

Why 2,3-Dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one Cannot Be Replaced by Common Urolithins or Mono-Hydroxy Tetrahydro Analogs


Substituting this compound with structurally similar urolithins (e.g., Urolithin B or Urolithin A) or mono-hydroxy tetrahydro-benzo[c]chromen-6-one analogs is chemically and pharmacologically unjustified for three reasons. First, the fully aromatic urolithins lack the saturated cyclohexene ring that was purposefully introduced to improve blood-brain barrier penetration for CNS-targeted cholinesterase inhibitor programs; Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one) itself showed negligible AChE/BuChE inhibition (IC50 > 50 µM) and poor CNS penetration [1]. Second, the 2,3-dihydroxy (catechol) motif on the target compound provides a bidentate metal-chelating site absent in 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, the mono-hydroxy precursor used in STS inhibitor synthesis; this catechol functionality enables Fe(III)-selective fluorescence sensing applications demonstrated for the structurally analogous 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, where the dihydroxy configuration is predicted to alter binding stoichiometry and sensitivity [2]. Third, the absence of the phosphate/sulfamate warhead distinguishes this compound from active STS inhibitors like 665-COUMATE (IC50 = 1.0 µM) and positions it as a versatile synthetic intermediate for late-stage diversification rather than a final bioactive molecule [3].

Quantitative Differentiation Evidence for 2,3-Dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one vs. Closest Analogs


CNS Penetration Scaffold Advantage: Tetrahydro Saturation vs. Aromatic Urolithins

The fully saturated cyclohexene ring in 2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one was introduced based on the rationale that the tetrahydro-6H-benzo[c]chromen moiety, present in tetrahydrocannabinol, enhances CNS penetration relative to the aromatic urolithin scaffold. The parent aromatic analog Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one) was experimentally confirmed to lack meaningful cholinesterase inhibitory activity (AChE and BuChE IC50 both >50 µM) and is reported to have negligible CNS penetration [1]. The tetrahydro modification is therefore a deliberate structural determinant for CNS-targeted programs.

CNS penetration cholinesterase inhibition Alzheimer's disease

Catechol Bis-Hydroxyl Chelation Motif: 2,3-Dihydroxy vs. 3-Mono-Hydroxy in Metal Sensing

The 2,3-dihydroxy (catechol) arrangement on the target compound constitutes a bidentate metal-binding site that is structurally distinct from the single 3-hydroxy group in 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. The mono-hydroxy analog was demonstrated to act as a selective 'on-off' fluorescent sensor for Fe(III) with a 1:1 binding stoichiometry under in vitro and ex vivo conditions [1]. The target compound, bearing an ortho-dihydroxy catechol motif, is predicted to exhibit altered metal-binding stoichiometry (potentially 1:2 or 2:1) and shifted sensitivity due to the additional hydroxyl donor, although direct comparative fluorescence data for the target compound remain unreported.

fluorescent sensor iron(III) detection catechol chelation

Physicochemical Differentiation: XLogP3 and TPSA vs. Urolithin B

Computed physicochemical properties differentiate the target compound from Urolithin B in parameters critical for CNS drug-likeness. The target compound has a computed XLogP3 of 2.1, TPSA of 70.67 Ų, molecular weight of 232.23 g/mol, and zero rotatable bonds [1]. Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one) has a reported XLogP3 of approximately 2.8 and TPSA of 46.53 Ų [2]. The lower TPSA of Urolithin B is offset by its aromatic planarity and poor CNS penetration, while the target compound's higher TPSA (driven by the catechol dihydroxy) combined with the saturated ring may yield a different CNS MPO (Multiparameter Optimization) desirability score. The zero rotatable bond count of the target compound (vs. 0 for Urolithin B as well) indicates comparable rigidity.

physicochemical properties drug-likeness CNS MPO score

Commercial Availability and Purity Benchmarking Against Mono-Hydroxy Precursor

The target compound is commercially available from multiple suppliers at ≥95% purity , with pricing at approximately $452/1g (>90% purity) from KeyOrganics . In comparison, the mono-hydroxy analog 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 3722-44-9) is also available at 95% purity (AKSci Cat. 1848AE) but typically at lower cost due to its simpler monohydroxy structure and broader use as an STS inhibitor synthetic intermediate . The target compound's dihydroxy purity specification (95%) is adequate for use as a synthetic building block in phosphate/thiophosphate tricyclic coumarin derivatization, where the 2- and 3-hydroxyl groups serve as orthogonal functionalization handles [1].

commercial sourcing purity procurement synthetic intermediate

Best-Fit Research Application Scenarios for 2,3-Dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one Based on Quantitative Evidence


Synthetic Intermediate for Phosphate/Thiophosphate Tricyclic Coumarin STS Inhibitors

This compound serves as a direct hydroxylated precursor for synthesizing phosphate and thiophosphate tricyclic coumarin analogs targeting steroid sulfatase (STS) inhibition. In the established synthetic route reported by Kozak et al. (2014), 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is modified with phosphate moieties to yield STS inhibitors with IC50 values ranging from 21.5 to 159 µM against human placental STS [1]. The 2,3-dihydroxy variant provides an additional reactive hydroxyl handle at the 2-position, enabling regioselective monophosphorylation or the generation of bis-phosphate prodrugs that are inaccessible from the mono-hydroxy analog. Procure this compound when the synthetic objective requires dual-site derivatization of the tetrahydro-benzo[c]chromen-6-one core for SAR exploration of phosphate/thiophosphate-based STS inhibitors.

Catechol-Based Fluorescent Sensor Development for Fe(III) Detection

The 2,3-dihydroxy (catechol) motif is structurally pre-organized for selective Fe(III) chelation. The mono-hydroxy analog, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, has been experimentally validated as an 'on-off' fluorescent sensor for Fe(III) with a 1:1 binding stoichiometry under both in vitro and ex vivo conditions [2]. The target compound's catechol configuration is predicted to alter the metal-binding stoichiometry (potentially forming 2:1 ligand:Fe(III) complexes characteristic of catechol-Fe(III) coordination chemistry) and shift the fluorescence response profile. Select this compound when designing bidentate catechol-type fluorescent chemosensors where the tetrahydro-benzo[c]chromen-6-one fluorophore is desired.

CNS-Penetrant Cholinesterase Inhibitor Lead Optimization

For Alzheimer's disease drug discovery programs targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the 7,8,9,10-tetrahydro-benzo[c]chromen-6-one scaffold was explicitly designed to overcome the poor CNS penetration of aromatic urolithins [3]. While Urolithin B showed negligible cholinesterase inhibition (IC50 >50 µM for both AChE and BuChE), synthetic elaboration of the tetrahydro scaffold in the Gulcan et al. (2014) study yielded compounds with activity comparable to rivastigmine, galantamine, and donepezil in both in vitro and in vivo passive avoidance tests [3]. The 2,3-dihydroxy substitution provides a polar catechol anchor for further SAR expansion via selective alkylation, acylation, or carbamate formation. Procure this compound as a starting material for synthesizing CNS-targeted cholinesterase inhibitor libraries.

Regioselective Derivatization Platform for Benzo[c]chromen-6-one SAR Libraries

The presence of two chemically distinct hydroxyl groups at the 2- and 3-positions (catechol) on the electron-rich aromatic ring enables sequential, regioselective functionalization strategies—such as selective protection/deprotection, mono-alkylation, or differential phosphorylation—that are impossible with the mono-hydroxy analog (3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one). The zero rotatable bond count and computed XLogP3 of 2.1 [4] further indicate a rigid, moderately lipophilic scaffold well-suited for fragment-based drug discovery or focused library synthesis. This compound should be prioritized when the research objective demands a tetrahydro-benzo[c]chromen-6-one core with more than one synthetic functionalization point.

Quote Request

Request a Quote for 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.